molecular formula C13H9N3OS2 B12733289 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- CAS No. 110543-82-3

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl-

Cat. No.: B12733289
CAS No.: 110543-82-3
M. Wt: 287.4 g/mol
InChI Key: YZDAYRRCXUPPQK-UHFFFAOYSA-N
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Description

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is part of a broader class of fused heterocyclic systems known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- typically involves the cyclization of precursor molecules under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The cyclization process often involves the formation of intermediate compounds, which then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-(1)Benzothieno(3,2-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one, 2-ethyl- stands out due to its unique fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

110543-82-3

Molecular Formula

C13H9N3OS2

Molecular Weight

287.4 g/mol

IUPAC Name

13-ethyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one

InChI

InChI=1S/C13H9N3OS2/c1-2-9-15-16-12(17)11-10(14-13(16)19-9)7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3

InChI Key

YZDAYRRCXUPPQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1

Origin of Product

United States

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